molecular formula C5H4O3 B1294342 Itaconic anhydride CAS No. 2170-03-8

Itaconic anhydride

Cat. No.: B1294342
CAS No.: 2170-03-8
M. Wt: 112.08 g/mol
InChI Key: OFNISBHGPNMTMS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Itaconic anhydride is the cyclic anhydride of itaconic acid . Itaconic acid is known to bind the transcription factor nuclear factor erythroid 2-related factor 2 (NFE2L2 or Nrf2), thereby holding it in the cytosol and preventing it from entering the cell nucleus where it would inhibit the expression of certain genes .

Mode of Action

This compound, upon hydrolysis, forms itaconic acid . This itaconic acid then interacts with its target, Nrf2, and prevents it from entering the cell nucleus . This action inhibits the expression of certain genes that are regulated by Nrf2 .

Biochemical Pathways

This compound is produced from the pyrolysis of citric acid . The citric acid is transported into the mitochondrion and catalyzed over the citrate cycle to citrate and cis-aconitate . The mitochondrial tricarboxylate transporter secretes cis-aconitate to the cytosol, where it is decarboxylated to itaconate by the cytosolic aconitate-Δ-isomerase .

Pharmacokinetics

It is known that this compound is more reactive than maleic anhydride and can be used as an alternating monomer that facilitates the introduction of polar functionalities in polymers .

Result of Action

The primary result of the action of this compound (through its hydrolysis product, itaconic acid) is the inhibition of the expression of certain genes that are regulated by Nrf2 . This can have various downstream effects depending on the specific genes that are inhibited.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, high pressure can prevent the dissociation of the acid and thus shift the equilibrium to the fully protonated species, which polymerizes more easily . Additionally, the production of this compound can be influenced by the presence of strong acids, such as concentrated sulfuric acid .

Biochemical Analysis

Biochemical Properties

Itaconic anhydride plays a significant role in biochemical reactions due to its reactivity. It interacts with various enzymes and proteins, influencing biochemical pathways. One of the key interactions is with the enzyme cis-aconitate decarboxylase, which converts cis-aconitate to itaconic acid in the tricarboxylic acid cycle . This interaction is crucial for the production of itaconic acid, which has antimicrobial and anti-inflammatory properties . This compound also interacts with other biomolecules, such as reactive oxygen species (ROS), promoting oxidative stress responses .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound promotes the pentose phosphate pathway, leading to increased ROS production and subsequent activation of anti-inflammatory genes . This compound also inhibits the growth of certain bacterial pathogens by interfering with their metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits enzymes such as isocitrate lyase, which is essential for the glyoxylate shunt in bacteria . This inhibition disrupts bacterial metabolism and growth. Additionally, this compound influences gene expression by modulating transcription factors like nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates antioxidant responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is relatively stable but can degrade under certain conditions, affecting its long-term impact on cellular function . Studies have shown that this compound maintains its antimicrobial and anti-inflammatory properties over extended periods, although its efficacy may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial anti-inflammatory and antimicrobial effects without significant toxicity . At higher doses, this compound can cause adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced from cis-aconitate in the tricarboxylic acid cycle by the enzyme cis-aconitate decarboxylase . This pathway is crucial for the biosynthesis of itaconic acid, which serves as a building block for various biochemicals and materials . This compound also affects metabolic flux by modulating the levels of key metabolites in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target areas . The distribution of this compound is essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization influences its activity and function. It is primarily localized in the cytosol, where it interacts with enzymes and other biomolecules involved in metabolic pathways . Post-translational modifications and targeting signals direct this compound to specific compartments, enhancing its efficacy in biochemical reactions .

Scientific Research Applications

Itaconic anhydride has diverse applications in scientific research, including:

Properties

IUPAC Name

3-methylideneoxolane-2,5-dione
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InChI

InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OFNISBHGPNMTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H4O3
Source PubChem
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Related CAS

25300-97-4
Record name 2,5-Furandione, dihydro-3-methylene-, homopolymer
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DSSTOX Substance ID

DTXSID8062230
Record name 2,5-Furandione, dihydro-3-methylene-
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Molecular Weight

112.08 g/mol
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Physical Description

Off-white or white crystalline powder; [Alfa Aesar MSDS]
Record name Itaconic anhydride
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CAS No.

2170-03-8, 25300-97-4
Record name Itaconic anhydride
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Record name Itaconic anhydride
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Record name Itaconic anhydride
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Record name Itaconic anhydride
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Record name ITACONIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of itaconic anhydride?

A1: The molecular formula of this compound is C5H4O3, and its molecular weight is 112.08 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A: this compound is commonly characterized using techniques like Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Photoelectron Spectroscopy (XPS). FTIR helps identify functional groups, NMR elucidates the structure and arrangement of atoms, and XPS determines elemental composition and chemical states. [, , , , , , , , , , , , , , , , , , , , , , , , ] ([1]: https://www.semanticscholar.org/paper/4796003fb824fcc2df3f5bcf14ff5c339932a578)

Q3: How does this compound behave as a compatibilizer in polymer blends?

A: this compound acts as a compatibilizer by improving the interfacial adhesion between immiscible polymers. This is achieved through chemical reactions between the anhydride group of this compound and functional groups present in one or both of the blended polymers. This improved interaction leads to finer dispersion of the phases, resulting in enhanced mechanical properties and thermal stability of the blend. [, , , , ] ([8]: https://www.semanticscholar.org/paper/e334e009acd55a19c1bbcf5941e6b21c2f5d781c)

Q4: What are the advantages of using this compound in developing sustainable materials?

A: this compound is a bio-based platform chemical, meaning it can be derived from renewable resources like sugars instead of fossil fuels. This makes it an attractive building block for sustainable materials. Additionally, it can be used to modify the properties of bio-based polymers, enhancing their performance and broadening their applications, further contributing to a more sustainable materials industry. [, , , , , , ] ([24]: https://www.semanticscholar.org/paper/84ccc1f5ecba2d245744e3b4e38dc8568b0bf342)

Q5: How does this compound react with amines?

A: this compound readily undergoes ring-opening reactions with amines. The amine nitrogen attacks one of the carbonyl carbons in the anhydride ring, leading to the opening of the ring and formation of an amide bond. This reaction is often utilized to functionalize polymers containing amine groups or to synthesize various itaconamide derivatives. [, , , , ] ([20]: https://www.semanticscholar.org/paper/16deacf9ff3a5595f773596468ce0cfff06149ff)

Q6: Can this compound be used to create crosslinked polymers?

A: Yes, this compound is a valuable monomer for synthesizing crosslinked polymers. Its two reactive anhydride groups can react with difunctional or multifunctional molecules (like diamines or diols), leading to the formation of a three-dimensional network structure. This crosslinking significantly influences the polymer's properties, enhancing its mechanical strength, thermal stability, and solvent resistance. [, , ] ([15]: https://www.semanticscholar.org/paper/5b8a4c55e7ba89f197152da5688aaeccef5061d6)

Q7: What is the relationship between this compound and citraconic anhydride?

A: this compound can isomerize to citraconic anhydride, its more thermodynamically stable isomer. This isomerization is often catalyzed by bases, heat, or certain reaction conditions. The isomerization can impact the reactivity and properties of the resulting polymers, and understanding this process is crucial for controlling material properties. [, , ] ([4]: https://www.semanticscholar.org/paper/035933d064e836ad5c0ded757e7684c425f93e65)

Q8: How is computational chemistry used in the research of this compound?

A: Computational chemistry plays a role in understanding the reactivity, properties, and reaction mechanisms involving this compound. For example, density functional theory (DFT) calculations can predict the reactivity of the anhydride group towards different nucleophiles, aiding in designing new reactions and polymers. Molecular dynamics simulations can be used to investigate the behavior of this compound-based polymers at the molecular level, providing insights into their structure-property relationships. [, ] ([14]: https://www.semanticscholar.org/paper/3f6b33e96e5da050a9f07693ff2c84390ced01c7)

Q9: How does the use of this compound align with the principles of green chemistry?

A9: this compound's use aligns well with several green chemistry principles:

  • Reduced Toxicity: this compound can be a safer alternative to other commonly used anhydrides. [, , , , ] ([25]: https://www.semanticscholar.org/paper/ff544a07bd24c94cb0cce78cfb04890a8bac073a)

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